Cas no 2228073-33-2 ((2S)-5-phenylhexan-2-ol)

(2S)-5-phenylhexan-2-ol is a chiral secondary alcohol featuring a phenyl substituent at the 5-position of a hexane backbone. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, where enantiopurity is critical. The compound’s structure allows for versatile functionalization, enabling applications in fine chemical synthesis and catalysis. Its lipophilic phenyl group enhances solubility in organic solvents, facilitating use in hydrophobic reaction systems. High purity grades are available, ensuring consistency in research and industrial processes. The compound is typically characterized by NMR, HPLC, and optical rotation to verify identity and enantiomeric excess, meeting stringent quality standards for synthetic applications.
(2S)-5-phenylhexan-2-ol structure
(2S)-5-phenylhexan-2-ol structure
Product Name:(2S)-5-phenylhexan-2-ol
CAS No:2228073-33-2
MF:C12H18O
MW:178.270723819733
CID:6502738
PubChem ID:165712932
Update Time:2025-10-29

(2S)-5-phenylhexan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-5-phenylhexan-2-ol
    • 2228073-33-2
    • EN300-1861494
    • Inchi: 1S/C12H18O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3/t10?,11-/m0/s1
    • InChI Key: MBKWTNPIVDKMOV-DTIOYNMSSA-N
    • SMILES: O[C@@H](C)CCC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.135765193g/mol
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

(2S)-5-phenylhexan-2-ol Pricemore >>

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Additional information on (2S)-5-phenylhexan-2-ol

Chemical Profile of (2S)-5-phenylhexan-2-ol (CAS No. 2228073-33-2)

(2S)-5-phenylhexan-2-ol, identified by its CAS number 2228073-33-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This chiral alcohol features a hexyl chain substituted with a phenyl group at the fifth carbon, making it a valuable intermediate in the synthesis of various bioactive molecules. The stereochemistry at the second carbon, specifically the (S) configuration, adds an additional layer of complexity and interest in its applications.

The compound's structure, characterized by a secondary alcohol functional group, positions it as a versatile building block for more complex molecules. In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, where compounds like (2S)-5-phenylhexan-2-ol play a crucial role. The phenyl group not only contributes to the steric environment but also influences electronic properties, making it useful in designing molecules with specific interactions.

Recent studies have highlighted the potential of (2S)-5-phenylhexan-2-ol in the synthesis of pharmacologically relevant compounds. For instance, its scaffold has been explored in the development of novel ligands for G-protein coupled receptors (GPCRs), which are key targets in drug discovery due to their involvement in numerous physiological processes. The ability to fine-tune both steric and electronic properties through structural modifications offers a significant advantage in designing high-affinity and selective ligands.

In addition to GPCRs, (2S)-5-phenylhexan-2-ol has shown promise in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and proteases are critical in many biological pathways and are frequently exploited as drug targets. The compound's alcohol moiety provides a nucleophilic site for covalent inhibition or for participating in hydrogen bonding interactions, which are essential for achieving high binding affinity.

The pharmaceutical industry has also explored derivatives of (2S)-5-phenylhexan-2-ol as potential candidates for treating neurological disorders. The combination of a phenyl ring and a hexyl chain with an alcohol functional group creates a molecular framework that can interact with biological targets in specific ways. Preclinical studies have demonstrated that certain derivatives exhibit neuroprotective properties, making them attractive for further development into therapeutic agents.

From a synthetic chemistry perspective, (2S)-5-phenylhexan-2-ol serves as an excellent precursor for constructing more complex molecules through various reaction pathways. Its chiral center allows for the preparation of enantiomerically pure compounds, which is crucial in pharmaceutical applications where stereochemistry significantly impacts efficacy and safety. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, have been particularly effective in incorporating this compound into larger molecular architectures.

The compound's stability under various reaction conditions makes it a reliable choice for synthetic chemists working on multi-step syntheses. Furthermore, its solubility profile allows for easy handling and integration into diverse reaction systems, facilitating its use in both academic research and industrial-scale production.

Future research directions may explore novel applications of (2S)-5-phenylhexan-2-ol beyond traditional pharmaceuticals. For example, its potential use in materials science as a monomer or modifier for polymers with specific properties is an area worth investigating. The compound's ability to impart unique characteristics to materials could lead to advancements in areas such as biodegradable plastics or smart materials that respond to environmental stimuli.

In conclusion, (2S)-5-phenylhexan-2-ol (CAS No. 2228073-33-2) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for synthetic chemists and pharmacologists alike, offering opportunities for innovation and discovery that continue to emerge from ongoing research efforts.

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